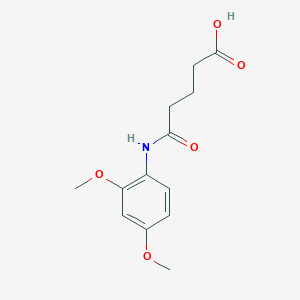

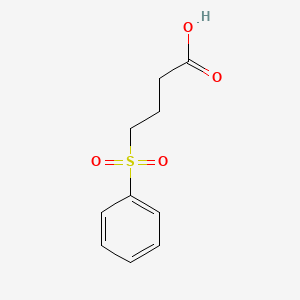

![molecular formula C8H16ClNO B2710143 Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride CAS No. 2173999-18-1](/img/structure/B2710143.png)

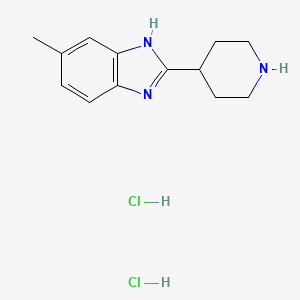

Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride” is a chemical compound with the CAS Number: 2490344-63-1 . It is also known as “(3aR,8aS)-2,2-dimethyl-octahydro-[1,3]dioxolo[4,5-d]azepine hydrochloride” and has a molecular weight of 207.7 . The compound is stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of seven-membered heterocyclic compounds like azepines often involves the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation . The systematically designed schemes involve the synthesis of different derivatives of azepine, azepinone, azepane, etc., using similar moieties by various researchers .Molecular Structure Analysis

The molecular structure of “Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride” is represented by the InChI code: 1S/C9H17NO2.ClH/c1-9(2)11-7-3-5-10-6-4-8(7)12-9;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+; .Scientific Research Applications

Retinoids in Cancer Therapy

Retinoids, including all-trans retinoic acid (RA), have shown dramatic antitumor effects, especially in acute promyelocytic leukemia (APL). They play critical roles in fetal development and induce differentiation in various tumor cell lines through gene expression changes mediated by nuclear receptors. Clinical responses have been observed in cutaneous T-cell malignancies and other dermatologic malignancies. The combination of 13-cis-retinoic acid with interferon alpha has produced high response rates in squamous cell carcinomas of the head and neck and cervix (Smith et al., 1992).

Fluticasone Furoate/Vilanterol in Asthma

Fluticasone furoate/vilanterol (Relvar®) is a fixed combination of an inhaled corticosteroid and a long-acting β2-adrenoreceptor agonist approved for asthma treatment. It significantly improved pulmonary function compared to placebo or fluticasone propionate alone in phase III trials (Syed, 2015).

Potential Adverse Effects of Resveratrol

While resveratrol (RE) has been associated with numerous health benefits, including antioxidant and anti-inflammatory properties, there are reports of toxicity and adverse effects following its consumption. Further studies on long-term effects and interactions with other therapies are needed (Shaito et al., 2020).

Hydroxychloroquine Safety and Use

Hydroxychloroquine (HCQ) is used in treating autoimmune diseases and has recently been employed at higher doses in oncology. This review summarizes current literature regarding the administration and safety profile of HCQ, emphasizing the revised American Academy of Ophthalmology guidelines for prevention and detection of retinopathy (Abdulaziz et al., 2018).

Sulfonamides in Therapeutic Patents

Sulfonamides, present in many clinically used drugs, have seen recent developments, especially as carbonic anhydrase inhibitors (CAIs) and cyclooxygenase 2 (COX2) inhibitors. This review covers the main classes of sulfonamides investigated between 2008 and 2012, showing significant antitumor activity and other therapeutic potentials (Carta et al., 2012).

Future Directions

properties

IUPAC Name |

(3aR,8aS)-3,3a,4,5,6,7,8,8a-octahydro-2H-furo[3,2-c]azepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-8-7(3-5-10-8)6-9-4-1;/h7-9H,1-6H2;1H/t7-,8+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUIOZDEFWSWPS-WLYNEOFISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCO2)CNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@H](CCO2)CNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

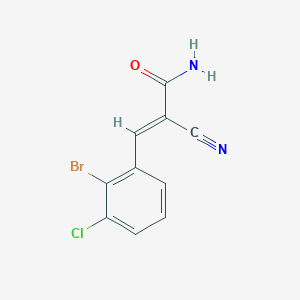

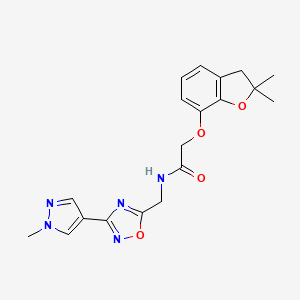

![3-benzyl-N-cyclopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2710072.png)

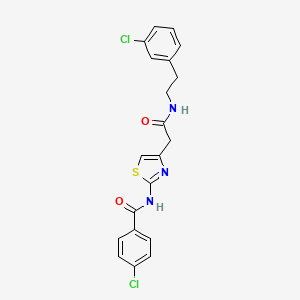

![N-(4-fluorobenzyl)-3-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2710079.png)

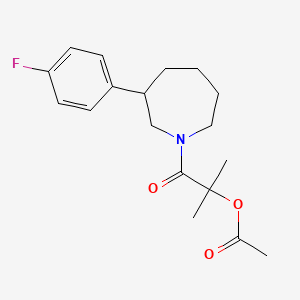

![2-[2-(Aminomethyl)phenoxy]ethan-1-ol](/img/structure/B2710080.png)